4-Chloro-6-methoxy-1-methyl-3-nitroquinolin-2(1H)-one
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Overview
Description
4-Chloro-6-methoxy-1-methyl-3-nitroquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methoxy-1-methyl-3-nitroquinolin-2(1H)-one typically involves multi-step reactions starting from commercially available precursors. Common synthetic routes may include:
Nitration: Introduction of the nitro group into the quinoline ring.
Chlorination: Substitution of a hydrogen atom with a chlorine atom.
Methoxylation: Introduction of a methoxy group.
Methylation: Addition of a methyl group.
Industrial Production Methods
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-methoxy-1-methyl-3-nitroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the chlorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂).
Substitution: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield 4-Chloro-6-methoxy-1-methyl-3-aminoquinolin-2(1H)-one.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-6-methoxy-1-methyl-3-nitroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with DNA replication in microbial cells.
Comparison with Similar Compounds
Similar Compounds
4-Chloroquinoline: A simpler quinoline derivative with antimicrobial properties.
6-Methoxyquinoline: Known for its use in the synthesis of pharmaceuticals.
3-Nitroquinoline: Studied for its potential anticancer activities.
Uniqueness
4-Chloro-6-methoxy-1-methyl-3-nitroquinolin-2(1H)-one is unique due to the combination of its functional groups, which may confer specific biological activities and chemical reactivity not observed in simpler quinoline derivatives.
Properties
Molecular Formula |
C11H9ClN2O4 |
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Molecular Weight |
268.65 g/mol |
IUPAC Name |
4-chloro-6-methoxy-1-methyl-3-nitroquinolin-2-one |
InChI |
InChI=1S/C11H9ClN2O4/c1-13-8-4-3-6(18-2)5-7(8)9(12)10(11(13)15)14(16)17/h3-5H,1-2H3 |
InChI Key |
ALOUJLYKDUBSIX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C(=C(C1=O)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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